Late-Stage Diversification via the 4-Bromo Handle
The 4-bromo substituent serves as a robust handle for Pd-catalyzed cross-coupling reactions, a feature essential for generating focused libraries. In contrast to the non-brominated analog 2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde, this compound allows for direct Suzuki-Miyaura diversification . The presence of a bromine atom at this position is a prerequisite for the modular synthesis of trisubstituted imidazoles, a common route to kinase inhibitor scaffolds [1].
| Evidence Dimension | Presence of a reactive cross-coupling handle (Aryl Bromide) |
|---|---|
| Target Compound Data | Contains 4-Bromo substituent |
| Comparator Or Baseline | 2-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde (CAS 1247397-30-3) which lacks a bromine atom |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | General application in Pd-catalyzed cross-coupling reactions |
Why This Matters
The presence of the aryl bromide differentiates this compound as a 'core scaffold' from the 'dead-end' non-brominated analog, providing the essential functionality for generating diverse compound libraries via well-established chemistry.
- [1] PMC. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. 2019 Aug 28;84(21):14187–14201. doi: 10.1021/acs.joc.9b01844. View Source
